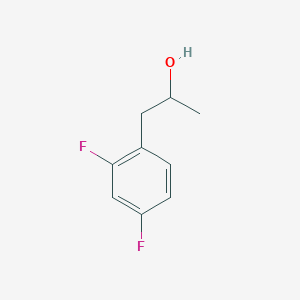

1-(2,4-Difluorophenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Difluorophenyl)propan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 2,4-difluorobenzaldehyde is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: 1-(2,4-Difluorophenyl)-2-propanone

Reduction: 1-(2,4-Difluorophenyl)-2-propanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)propan-2-ol has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Vergleich Mit ähnlichen Verbindungen

Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Diflunisal: 2’,4’-Difluoro-4-hydroxy-3-biphenylcarboxylic acid

Uniqueness: 1-(2,4-Difluorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propanol chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biologische Aktivität

1-(2,4-Difluorophenyl)propan-2-ol is an organic compound with significant potential in medicinal chemistry, particularly as an antifungal agent. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Antifungal Properties

This compound has been studied for its antifungal properties, particularly against pathogens such as Candida albicans and Aspergillus niger. The compound shows promise as a lead in the development of new antifungal medications due to its structural similarities to fluconazole, a widely used antifungal drug.

Key Findings:

- In vitro Studies: The compound exhibited significant antifungal activity with Minimum Inhibitory Concentrations (MICs) comparable to established antifungals. For instance, modifications of fluconazole derivatives containing the difluorophenyl moiety demonstrated enhanced efficacy against C. albicans .

- In vivo Studies: In mouse models infected with C. albicans, compounds derived from this compound showed improved survival rates compared to traditional treatments like ketoconazole. The most active derivatives extended mean survival time significantly .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that incorporate the difluorophenyl group. A common method includes the reaction of appropriate alcohols with fluorinated aromatic compounds.

| Synthesis Method | Description |

|---|---|

| Fluorination Reaction | Introduction of fluorine atoms into the phenyl ring to enhance biological activity. |

| Alcohol Functionalization | Modifying alcohol groups to create derivatives with improved pharmacological properties. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Fluconazole Derivatives: Research indicates that modifying fluconazole by incorporating the 2,4-difluorophenyl group can yield compounds with superior antifungal properties. For example, certain derivatives demonstrated MIC values as low as 0.31 μg/mL against C. albicans .

- Survival Studies: In vivo experiments showed that specific derivatives could achieve 100% survival rates in mice infected with C. albicans when administered at doses of 50 mg/kg .

- Quantitative Structure–Activity Relationship (QSAR) Studies: QSAR analyses have identified key electronic and structural parameters influencing the antifungal potency of synthesized derivatives, highlighting the importance of the difluorophenyl substituent in enhancing biological activity .

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVDOHQIPJTDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.